Audience: Researchers, Scientists, and Drug Development Professionals
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Sulopenem (CP-70,429)
Executive Summary
Sulopenem, initially designated CP-70,429, is a penem-class antibacterial agent with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Discovered in the 1980s by Pfizer, its development was later continued by Iterum Therapeutics, culminating in the FDA approval of an oral formulation for specific urinary tract infections.[2][3] This guide provides a comprehensive overview of its history, mechanism of action, pharmacokinetic and pharmacodynamic properties, in vitro activity, and clinical development pathway. Sulopenem is notable for its stability against many β-lactamases and the availability of both intravenous (IV) and oral prodrug formulations, addressing a critical need for effective treatments against multi-drug resistant (MDR) pathogens.[4][5]
Discovery and Development History
The journey of sulopenem began in the 1980s within the laboratories of Pfizer Inc.[2] It was identified as a potent thiopenem antibiotic, part of the penem family which is structurally related to penicillins and carbapenems.[3][6] Initially developed as an intravenous-only formulation under the code name CP-70,429 (and CP-65,207 as a component of a racemic mixture), the compound underwent an extensive preclinical program and early human studies.[2][7]
Pfizer later developed an oral formulation and conducted Phase 1 and 2 trials.[2] Despite encouraging results, a strategic shift in therapeutic focus at Pfizer led to the discontinuation of the sulopenem development program.[2]
In November 2015, Iterum Therapeutics licensed sulopenem and its prodrugs, restarting the development program with a focus on addressing the rising threat of multi-drug-resistant infections.[2] This renewed effort led to a full Phase 3 clinical trial program and eventual regulatory submission. In October 2024, the U.S. Food and Drug Administration (FDA) approved the combination of the oral prodrug, sulopenem etzadroxil, and probenecid (trade name ORLYNVAH™) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral antibiotic options.[3][8][9]
Mechanism of Action
Sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism common to β-lactam antibiotics.[6][10] The core of this action involves the following steps:
-
Penetration: Due to its low molecular weight and ionized state, sulopenem traverses the outer membrane of Gram-negative bacteria to access its targets.[7]
-
PBP Binding: It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6] The β-lactam ring of sulopenem alkylates the serine residues of PBPs, inhibiting the cross-linking of peptidoglycan chains.[7][10]
-
Inhibition of Transpeptidases: Sulopenem demonstrates a high affinity for both conventional serine-based PBPs and L,D-transpeptidases, allowing it to effectively block both classic and alternative pathways of peptidoglycan cross-linking.[11] This dual-targeting capability may contribute to its efficacy against certain resistant strains.[11]
-
Cell Lysis: The disruption of cell wall integrity leads to bacterial cell lysis and death.[6]
In Escherichia coli, sulopenem has shown a binding affinity for PBPs in the descending order of: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[10]
Pharmacokinetics and Pharmacodynamics
Sulopenem has been developed in both intravenous and oral formulations, the latter as a prodrug, sulopenem etzadroxil.[7]
Pharmacokinetics (PK)
Intravenous (IV) Sulopenem: The pharmacokinetic profile of IV sulopenem is comparable to that of other carbapenems like meropenem and doripenem.[7]
Table 1: Pharmacokinetic Parameters of Intravenous Sulopenem in Healthy Subjects
| Parameter | Value | Reference(s) |
|---|---|---|
| Volume of Distribution (Vd) | 15.8 - 27.6 L | [7] |
| Total Drug Clearance (CLT) | 18.9 - 24.9 L/h | [7] |
| Protein Binding | ~10% | [7] |
| Elimination Half-life (t½) | 0.88 - 1.03 h | [7] |
| Renal Clearance (CLR) | 8.0 - 10.6 L/h | [7] |
| % of Dose Recovered in Urine | 35.5% ± 6.7% |[7] |
Oral Sulopenem (Sulopenem Etzadroxil): To achieve oral bioavailability, the prodrug sulopenem etzadroxil was developed.[7] It is co-formulated with probenecid, an organic anion transport inhibitor that reduces the renal excretion of sulopenem, thereby increasing systemic exposure.[12][13]
Table 2: Pharmacokinetic Parameters of Oral Sulopenem
| Parameter | Condition | Value | Reference(s) |
|---|---|---|---|
| Bioavailability | Fasted | 20% - 40% | [7][10] |
| Fed (with meal) | 64% | [10] | |
| Apparent Vd | Fasted | 134 L | [10] |
| | Fed (high-fat meal) | 92.09 L |[10] |
Pharmacodynamics (PD)
Like other β-lactams, the bactericidal activity of sulopenem is time-dependent and best correlates with the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[7][10]
Table 3: Pharmacodynamic Targets for Sulopenem
| Effect | Model | %fT > MIC | Reference(s) |
|---|---|---|---|
| Bacteriostasis | Animal | 8.6% - 17% | [7] |
| 2-log₁₀ kill | Animal | 12% - 28% | [7] |
| Net Bacterial Stasis | In Vitro | 40.9% (median) | [12] |
| 1-log₁₀ CFU reduction | In Vitro | 50.2% (median) | [12] |
| 2-log₁₀ CFU reduction | In Vitro | 62.6% (median) |[12] |
In Vitro Activity
Sulopenem has demonstrated potent in vitro activity against a wide range of clinically important pathogens, including many with resistance to other antibiotic classes.[14] A key feature is its stability against hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, as well as its stability against the human renal dehydropeptidase-1 enzyme.[4]
Its activity is particularly notable against Enterobacterales, including MDR, quinolone-non-susceptible, and ESBL-producing phenotypes.[5][15]
Table 4: In Vitro Activity of Sulopenem Against Key Urinary Pathogens
| Organism (Phenotype) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| Escherichia coli (All) | 0.03 | 0.03 | [15] |
| Escherichia coli (ESBL-phenotype) | 0.03 | 0.06 | [5] |
| Escherichia coli (MDR) | N/A | ≤0.25 | [16] |
| Klebsiella pneumoniae (All) | 0.06 | 0.25 | [5] |
| Klebsiella pneumoniae (ESBL-phenotype) | 0.06 | 1 | [5] |
| Enterobacterales (All) | 0.03 | 0.25 |[5] |
Clinical Development and Trials
After its acquisition by Iterum Therapeutics, sulopenem entered a series of Phase 3 trials known as the SURE (Sulopenem for Resistant Enterobacteriaceae) program, focusing on urinary tract and intra-abdominal infections.[14][17]
SURE-1: Uncomplicated Urinary Tract Infections (uUTI)
This pivotal trial compared an oral regimen of sulopenem with a standard-of-care antibiotic for uUTI.
-
Experimental Protocol: A Phase 3, randomized, multicenter, double-blind study comparing oral sulopenem etzadroxil/probenecid (500 mg/500 mg twice daily for 5 days) to oral ciprofloxacin (250 mg twice daily for 3 days) in adult women with uUTI.[13] The primary endpoint was the overall clinical and microbiological success at the test-of-cure visit.[13]
-
Key Outcomes: The trial had two independent primary endpoints based on the susceptibility of the baseline pathogen.
-
Quinolone-Resistant Population: Sulopenem demonstrated statistical superiority over ciprofloxacin (p<0.001), meeting this primary endpoint.[14]
-
Quinolone-Susceptible Population: Sulopenem failed to show non-inferiority to ciprofloxacin.[7][14] This was primarily driven by a higher rate of asymptomatic bacteriuria in the sulopenem arm at the test-of-cure visit.[7]
-
SURE-2: Complicated Urinary Tract Infections (cUTI)
This trial evaluated an IV-to-oral sulopenem regimen against a standard IV-to-oral therapy for cUTI.
-
Experimental Protocol: Hospitalized adults with cUTI were randomized to receive either IV sulopenem followed by oral sulopenem etzadroxil/probenecid or IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate.[17] The primary endpoint was the overall combined clinical and microbiologic response at the test-of-cure visit (Day 21).[17]
-
Key Outcomes: Sulopenem did not demonstrate non-inferiority to the ertapenem-based regimen.[17] The primary reason for failing to meet the endpoint was, similar to the SURE-1 trial, a higher rate of asymptomatic bacteriuria in the sulopenem arm compared to the comparator arm, particularly in the subgroup that stepped down to ciprofloxacin.[7][17]
Conclusion
Sulopenem (CP-70,429) represents a significant development in the fight against antimicrobial resistance. Its journey from discovery at Pfizer to eventual FDA approval under Iterum Therapeutics highlights the challenges and perseverance required in antibiotic development. With a potent in vitro profile against MDR Gram-negative bacteria, stability against key resistance mechanisms, and the convenience of both IV and oral formulations, sulopenem provides a valuable therapeutic option, particularly for uncomplicated urinary tract infections caused by resistant pathogens where other oral agents are not suitable. While clinical trials did not meet all primary endpoints, particularly due to asymptomatic bacteriuria, its proven efficacy against quinolone-resistant uUTIs secured its place in the clinical armamentarium.
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 3. Sulopenem - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Sulopenem etzadroxil used for? [synapse.patsnap.com]
- 7. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sulopenem | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The Role of Sulopenem in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Iterum Therapeutics Announces Topline Results from its Phase 3 Clinical Trial of Oral Sulopenem for the Treatment of Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 15. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
